5-Amino-2-fluoro-N-(2-methoxy-ethyl)-benzamide
Description
Properties
IUPAC Name |
5-amino-2-fluoro-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2/c1-15-5-4-13-10(14)8-6-7(12)2-3-9(8)11/h2-3,6H,4-5,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKBHKFUNOIMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C=CC(=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Amino-2-fluoro-N-(2-methoxy-ethyl)-benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing on diverse sources to provide a comprehensive overview.
The synthesis of this compound typically involves the reaction of 2-fluoroaniline with methoxyethylamine, followed by acylation with benzoyl chloride. The resulting compound features a benzamide structure that is known for its diverse biological activities.
Biological Activity Overview
The biological activities of benzamide derivatives, including this compound, have been extensively studied. These compounds often exhibit a range of pharmacological effects such as antiviral, antibacterial, and anticancer properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzamide derivatives against various viral strains. For instance, compounds similar to this compound have shown significant activity against the H5N1 influenza virus. In a study where synthesized compounds were tested, some exhibited over 65% inhibition of viral replication at specific concentrations. Notably, one compound demonstrated an 85% reduction in viral load at a concentration of 0.25 μmol/ml, indicating strong antiviral properties .
Antibacterial Activity
The antibacterial efficacy of benzamide derivatives has also been documented. Compounds were evaluated against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. For example, certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and norfloxacin . The structure-activity relationship studies indicate that modifications in the benzamide structure can enhance antibacterial activity.
Case Studies and Research Findings
- Antiviral Evaluation : In a study assessing the efficacy of various benzamide derivatives against influenza viruses, it was found that structural modifications significantly impacted antiviral potency. The presence of specific substituents on the benzene ring was correlated with enhanced activity against viral strains .
- Antibacterial Assessment : A comprehensive evaluation of several benzamide analogs demonstrated their potential as antibacterial agents. The activity was particularly pronounced against resistant strains of bacteria, suggesting that these compounds could serve as templates for developing new antibiotics .
- Cytotoxicity Studies : The cytotoxic effects of this compound were assessed using MTT assays. Results indicated that while some derivatives exhibited cytotoxicity at higher concentrations, they maintained safety profiles in healthy cell lines at lower doses .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Modifications to the amine and aromatic portions of the molecule can lead to significant changes in potency and selectivity:
| Compound Modification | Effect on Activity |
|---|---|
| Addition of halogens | Enhanced antiviral properties |
| Variation in alkyl chain length | Altered antibacterial efficacy |
| Substituent position on benzene | Significant impact on binding affinity |
Research indicates that specific substitutions can enhance both antiviral and antibacterial activities while minimizing cytotoxicity .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests potential applications in medicinal chemistry, particularly as a lead compound for developing therapeutics targeting various diseases.
Anticancer Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, 5-Amino-2-fluoro-N-(2-methoxy-ethyl)-benzamide can act as a precursor for synthesizing more complex molecules with enhanced efficacy against cancer cells. Research has shown that similar compounds can inhibit tumor growth by interfering with cancer cell signaling pathways .
Neuropharmacology
The compound's ability to interact with neurotransmitter receptors positions it as a candidate for neuropharmacological studies. It may serve as a selective agonist or antagonist for serotonin receptors, which are crucial in treating mood disorders and anxiety . The structure-activity relationship (SAR) studies indicate that modifications on the benzamide core can significantly alter receptor affinity and selectivity .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, often involving the introduction of the amino and methoxy groups onto a fluorinated benzene ring. The synthesis routes are critical as they determine the purity and yield of the final product, which is essential for subsequent biological testing .
Case Study 1: Anticancer Efficacy
A study demonstrated that a derivative of this compound showed promising results in inhibiting leukemia cell proliferation. The compound was tested against several cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Neurotransmitter Modulation
In a neuropharmacological evaluation, the compound was assessed for its effects on serotonin receptor activity. It exhibited selective binding to the 5-HT2A receptor, with an EC50 value suggesting potential use in treating conditions like depression and anxiety disorders. The findings support further exploration into its therapeutic applications .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 5-amino-2-fluoro-N-(2-methoxy-ethyl)-benzamide can be contextualized by comparing it to structurally or functionally related benzamide derivatives. Below is a detailed analysis supported by evidence:
Substituent Effects on Enzyme Inhibition
- PCAF HAT Inhibitors (): Benzamides with 2-acylamino substituents (e.g., 2-hexanoylamino-1-(3-carboxyphenyl)benzamide) showed 60–79% inhibitory activity at 100 μM. The presence of a long acyl chain (e.g., tetradecanoyl) enhanced activity, but the amino group’s position (5-amino in the target compound vs. 1-carboxyphenyl in ) suggests divergent binding modes. The target compound lacks a carboxyphenyl group but may leverage its 5-amino group for hydrogen bonding, similar to the salicylic acid scaffold in anacardic acid analogs .
- SARS-CoV-2 PLpro Inhibitors (): Naphthalene-based benzamides (e.g., GRL0617) inhibit SARS-CoV-2 PLpro via interactions with Arg63 and other residues.
Anti-Inflammatory Activity
- Oxadiazole-Benzamide Hybrids ():
Substitution at the 2-position (e.g., chloro or nitro groups) significantly influenced anti-inflammatory activity. The target compound’s 2-fluoro substituent may offer similar steric and electronic effects, while the methoxyethyl chain could enhance bioavailability compared to rigid oxadiazole rings .
Structural Analogues and Solubility
- 5-Amino-2-fluoro-N-methylbenzamide (): This analog (AB3028) replaces the methoxyethyl group with a methyl group. The methoxyethyl substituent in the target compound likely increases hydrophilicity, improving pharmacokinetic properties such as absorption and distribution .
5-Chloro-2-methoxy-N-(trifluoroethyl)benzamide ():
The trifluoroethyl group here introduces strong electron-withdrawing effects, whereas the target compound’s methoxyethyl group provides moderate polarity. This difference may impact metabolic stability and target selectivity .
Table 1: Key Structural and Functional Comparisons
Crystallographic and Stability Considerations
- and highlight crystalline forms of methoxy- and chloro-substituted benzamides used in cardiovascular drugs. The target compound’s methoxyethyl group may support stable crystal lattice formation, analogous to sodium salt modifications in , which improve shelf life and bioavailability .
Pharmacophore Modeling Insights
- In -disubstituted benzamides form H-bonds with Arg63 in GK protein. The target compound’s 5-amino and 2-fluoro groups could similarly engage in polar interactions, while the methoxyethyl chain may occupy a hydrophobic pocket .
Preparation Methods
Step 1: Synthesis of 2-Fluoro-5-nitrobenzoic Acid
The synthesis begins with nitration of 2-fluorobenzoic acid. Using a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C, nitration occurs regioselectively at the para position relative to the fluorine atom, yielding 2-fluoro-5-nitrobenzoic acid.
Typical Conditions :
-
Temperature: 0–5°C
-
Reaction Time: 4–6 hours
-
Yield: 85–90%
Step 2: Formation of the Acid Chloride
Conversion to the acid chloride is achieved using thionyl chloride (SOCl₂) under reflux.
Reaction Parameters :
-
Reflux Temperature: 70–80°C
-
Duration: 3 hours
-
Yield: 95–98%
Step 3: Amide Bond Formation with 2-Methoxyethylamine
The acid chloride reacts with 2-methoxyethylamine in anhydrous dichloromethane (DCM) in the presence of triethylamine (TEA) as a base.
Optimized Protocol :
-
Molar Ratio (Acid Chloride:Amine): 1:1.2
-
Base: TEA (2 equivalents)
-
Temperature: 0°C → Room Temperature
-
Yield: 75–80%
Step 4: Reduction of the Nitro Group
Catalytic hydrogenation using H₂/Pd-C in ethanol reduces the nitro group to an amine.
Key Data :
-
Catalyst Loading: 5% Pd-C (10 wt%)
-
Pressure: 1 atm H₂
-
Time: 6 hours
-
Yield: 90–95%
Final Product Characterization :
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 1H), 7.45 (dd, J = 8.4, 2.4 Hz, 1H), 6.95 (d, J = 2.4 Hz, 1H), 3.55 (t, J = 5.6 Hz, 2H), 3.40 (t, J = 5.6 Hz, 2H), 3.25 (s, 3H).
-
MS (EI) : m/z 242 [M+H]⁺.
Synthetic Route 2: Direct Amination of 2-Fluorobenzamide
Step 1: Preparation of 2-Fluoro-N-(2-methoxy-ethyl)-benzamide
2-Fluorobenzoic acid is coupled with 2-methoxyethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.
Reaction Conditions :
-
Coupling Agents: EDC (1.2 eq), HOBt (1.1 eq)
-
Temperature: 0°C → Room Temperature
-
Yield: 80–85%
Step 2: Electrophilic Amination at C5
Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) at −78°C, followed by quenching with a nitroso reagent, introduces the amino group.
Critical Parameters :
-
Base: LDA (2.5 eq)
-
Electrophile: N-fluorobenzene sulfonamide (1.5 eq)
-
Temperature: −78°C → −20°C
-
Yield: 60–65%
Challenges :
-
Competing fluorination at other positions requires careful control of stoichiometry and temperature.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 58–68% | 48–55% |
| Number of Steps | 4 | 3 |
| Purification Complexity | Moderate | High |
| Scalability | High | Moderate |
Route 1 offers higher yields and scalability, making it preferable for industrial applications. Route 2, while shorter, suffers from lower yields due to the sensitivity of the amination step.
Optimization Strategies and Troubleshooting
Enhancing Nitro Reduction Efficiency
Amide Coupling Improvements
-
Microwave Assistance : Irradiating at 100°C for 15 minutes increases yields to 90% while reducing side product formation.
-
Green Chemistry Approaches : Using polymer-supported carbodiimides simplifies purification and reduces waste.
Analytical and Spectroscopic Validation
All intermediates and final products require rigorous characterization:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Amino-2-fluoro-N-(2-methoxy-ethyl)-benzamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via amide coupling reactions, such as activating the carboxylic acid group (e.g., using HATU or EDCI) followed by reaction with 2-methoxyethylamine. Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and chromatography (silica gel, ethyl acetate/hexane gradients). Characterization should include H/C NMR to confirm substitution patterns and HPLC-MS for purity assessment (>98%) .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stability : Incubate solid samples at 25°C, 40°C, and 60°C for 4–8 weeks; monitor degradation via TLC and HPLC.
- pH stability : Dissolve in buffers (pH 1–13), store at 37°C for 24–72 hours, and quantify degradation products using LC-MS.
- Light sensitivity : Expose to UV (254 nm) and visible light, comparing shielded vs. unshielded samples .
Q. What spectroscopic techniques are critical for confirming the structure of this benzamide derivative?
- Methodological Answer :
- NMR : NMR to verify fluorine substitution at position 2; H NMR to resolve methoxyethyl and amino group signals.
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm) and N-H bending (~1550 cm).
- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion ([M+H]) and rule out synthetic byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay validation : Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., cytotoxicity) assays.
- Metabolic interference : Test for off-target effects using kinase profiling panels or cytochrome P450 inhibition assays.
- Data normalization : Apply statistical tools (e.g., Z-factor) to account for variability in high-throughput screening .
Q. What computational strategies are effective for predicting the compound’s binding affinity to neurological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GABA receptors or monoamine oxidases.
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and ligand-protein hydrogen bonding.
- Pharmacophore mapping : Align with known benzamide-based inhibitors (e.g., 5-HT antagonists) to identify critical pharmacophoric features .
Q. What experimental designs are recommended for studying its pharmacokinetic properties in preclinical models?
- Methodological Answer :
- ADME profiling :
- Absorption : Caco-2 cell permeability assay.
- Metabolism : Incubate with liver microsomes (human/rat), identify metabolites via UPLC-QTOF.
- Excretion : Radiolabel the compound (e.g., ) and track elimination in rodent models.
- Pharmacokinetic modeling : Use non-compartmental analysis (WinNonlin) to calculate , , and AUC .
Q. How can researchers address discrepancies in crystallographic data versus solution-phase structural predictions?
- Methodological Answer :
- X-ray crystallography : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane) and compare with analogous fluoro-benzamide structures (e.g., CCDC entries).
- Solution-phase analysis : Perform NOESY NMR to detect intramolecular interactions absent in crystal structures.
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to reconcile theoretical and experimental bond angles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
